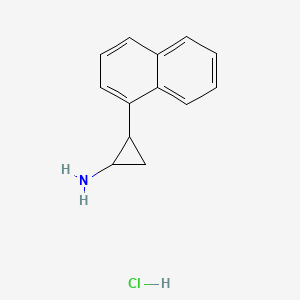
4-(Oxan-3-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-3-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the oxan-3-yl group adds to its unique chemical structure, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of oxan-3-ylamine with carbon dioxide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the oxazolidinone ring. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process typically includes steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxan-3-yl-1,3-oxazolidin-2-one oxide.
Reduction: Reduction reactions can convert it into oxan-3-yl-1,3-oxazolidin-2-ol.
Substitution: It can undergo nucleophilic substitution reactions, where the oxan-3-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Oxan-3-yl-1,3-oxazolidin-2-one oxide.
Reduction: Oxan-3-yl-1,3-oxazolidin-2-ol.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
4-(Oxan-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Oxan-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved include inhibition of protein synthesis and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Oxan-3-yl)-1,3-oxazol-2-ylmethanol: Similar structure but with a hydroxyl group.
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Different ring structure but similar functional groups.
Uniqueness
4-(Oxan-3-yl)-1,3-oxazolidin-2-one is unique due to its specific ring structure and the presence of the oxan-3-yl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(oxan-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c10-8-9-7(5-12-8)6-2-1-3-11-4-6/h6-7H,1-5H2,(H,9,10) |
InChI Key |
LNLWPYCZPRVEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2COC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




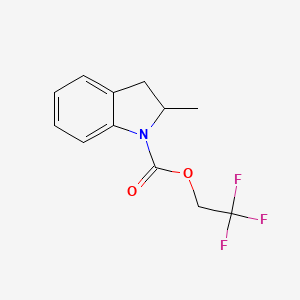


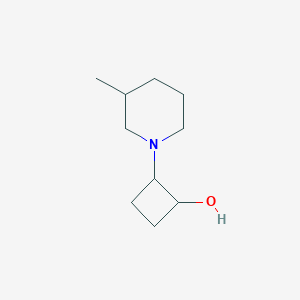

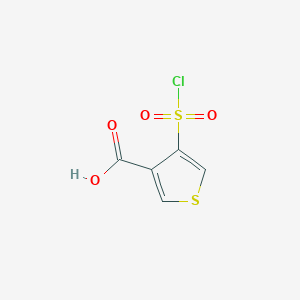
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B15254346.png)
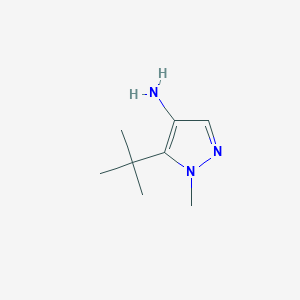
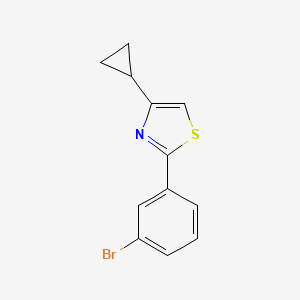
![2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15254371.png)
![5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254377.png)
